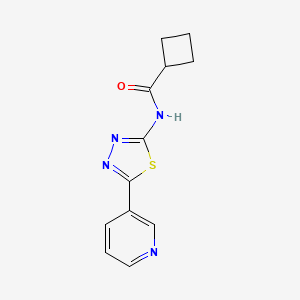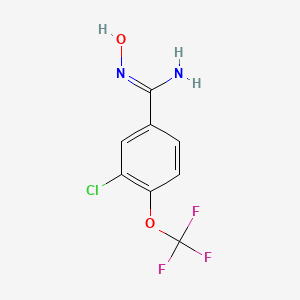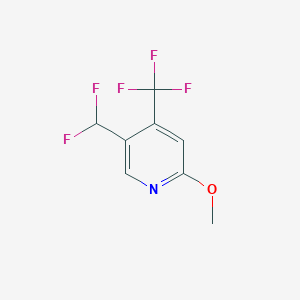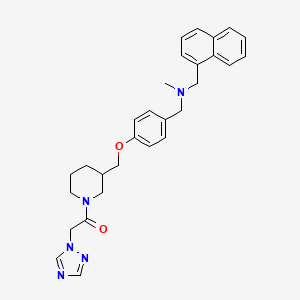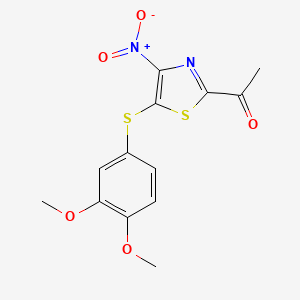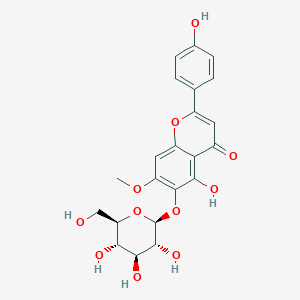
tert-Butyl(1R,2R)-1-amino-2-ethylcyclopropane-1-carboxylatehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl(1R,2R)-1-amino-2-ethylcyclopropane-1-carboxylatehydrochloride is a chemical compound that features a tert-butyl group, an amino group, and a cyclopropane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(1R,2R)-1-amino-2-ethylcyclopropane-1-carboxylatehydrochloride typically involves the reaction of tert-butyl esters with appropriate amines under controlled conditions. One efficient method involves the use of tert-butyl hydroperoxide and benzyl cyanides, which proceed smoothly under metal-free conditions . Another approach utilizes flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group into various organic compounds, offering a more efficient and sustainable process compared to traditional batch methods .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of flow microreactor systems is particularly advantageous in industrial settings due to their efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl(1R,2R)-1-amino-2-ethylcyclopropane-1-carboxylatehydrochloride can undergo various types of chemical reactions, including:
Oxidation: In the presence of oxidizing agents, the compound can undergo oxidation reactions.
Reduction: Reducing agents can facilitate the reduction of specific functional groups within the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include tert-butyl hydroperoxide for oxidation and various reducing agents for reduction reactions. Substitution reactions may involve nucleophiles or electrophiles depending on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound.
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-Butyl(1R,2R)-1-amino-2-ethylcyclopropane-1-carboxylatehydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical transformations and reaction mechanisms .
Biology
In biological research, this compound can be used to study the effects of cyclopropane-containing molecules on biological systems. Its structural features make it a valuable tool for investigating enzyme interactions and metabolic pathways .
Medicine
Its ability to interact with biological targets makes it a candidate for drug development and therapeutic research .
Industry
In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique reactivity and stability make it suitable for various industrial processes .
Mécanisme D'action
The mechanism of action of tert-Butyl(1R,2R)-1-amino-2-ethylcyclopropane-1-carboxylatehydrochloride involves its interaction with specific molecular targets and pathways. The compound’s tert-butyl group and amino group play crucial roles in its reactivity and binding affinity. These interactions can modulate enzyme activity, receptor binding, and other biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl ((1R,2R)-2-aminocyclohexyl)carbamate: This compound shares structural similarities with tert-Butyl(1R,2R)-1-amino-2-ethylcyclopropane-1-carboxylatehydrochloride and is used in similar applications.
tert-Butyl carbamate: Another related compound that is used in the synthesis of N-Boc-protected anilines and other chemical transformations.
Uniqueness
This compound is unique due to its specific combination of functional groups and cyclopropane ring. This unique structure imparts distinct reactivity and stability, making it valuable for various scientific and industrial applications .
Propriétés
Formule moléculaire |
C10H20ClNO2 |
|---|---|
Poids moléculaire |
221.72 g/mol |
Nom IUPAC |
tert-butyl (1R,2R)-1-amino-2-ethylcyclopropane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H19NO2.ClH/c1-5-7-6-10(7,11)8(12)13-9(2,3)4;/h7H,5-6,11H2,1-4H3;1H/t7-,10-;/m1./s1 |
Clé InChI |
ITDVFNDLPYKUFO-YZUKSGEXSA-N |
SMILES isomérique |
CC[C@@H]1C[C@@]1(C(=O)OC(C)(C)C)N.Cl |
SMILES canonique |
CCC1CC1(C(=O)OC(C)(C)C)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-(4-Bromobenzyl)-7-(3-fluorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13118543.png)
![2,4-Dichloro-9H-pyrimido[4,5-b]indole](/img/structure/B13118550.png)


